molecular formula C16H16F6N2O6 B14884278 4-(2-Amino-ethyl)-7-methylamino-chromen-2-one bis-TFA salt

4-(2-Amino-ethyl)-7-methylamino-chromen-2-one bis-TFA salt

Cat. No.: B14884278
M. Wt: 446.30 g/mol
InChI Key: YANOGRICQDJGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chromenone core: This is usually achieved through a condensation reaction involving salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.

    Introduction of amino groups: The aminoethyl and methylamino groups are introduced through nucleophilic substitution reactions. These steps often require the use of protecting groups to ensure selective reactions.

    Formation of the trifluoroacetate salt: The final step involves the reaction of the intermediate compound with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the amino groups or the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chromenone core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.

    7-Amino-4-methylcoumarin: Used as a fluorescent probe in biochemical assays.

Uniqueness

4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) is unique due to its combination of aminoethyl and methylamino groups with the chromenone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16F6N2O6

Molecular Weight

446.30 g/mol

IUPAC Name

4-(2-aminoethyl)-7-(methylamino)chromen-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H14N2O2.2C2HF3O2/c1-14-9-2-3-10-8(4-5-13)6-12(15)16-11(10)7-9;2*3-2(4,5)1(6)7/h2-3,6-7,14H,4-5,13H2,1H3;2*(H,6,7)

InChI Key

YANOGRICQDJGBH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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